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2-Chlorobenzo[d]oxazol-4-amine: SMILES, InChIKey, and Technical Applications in Drug

Discovery

Executive Summary
The benzoxazole scaffold is a privileged structure in medicinal chemistry, known for its ability to

interact with a diverse array of biological targets. Among its functionalized derivatives, 2-
chlorobenzo[d]oxazol-4-amine (CAS: 1783568-99-9) stands out as a highly versatile,

bifunctional building block [1]. Featuring a reactive chlorine atom at the C-2 position and an

electron-donating primary amine at the C-4 position, this compound enables orthogonal

synthetic strategies. This whitepaper provides an in-depth technical analysis of its chemical

identifiers, reactivity profile, and step-by-step methodologies for its application in drug

discovery.

Core Chemical Identifiers and Structural Data
Accurate structural identification is the foundation of computational chemistry, molecular

docking, and synthetic planning. The Simplified Molecular-Input Line-Entry System (SMILES)

and InChIKey provide unambiguous digital representations of 2-chlorobenzo[d]oxazol-4-
amine [2].
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The SMILES string Nc1cccc2oc(Cl)nc12 maps the molecule's connectivity: a benzene ring

(c1cccc2) fused to an oxazole ring (oc(...)nc12), with an amine group (N) at the 4-position and

a chlorine atom (Cl) at the 2-position.

Table 1: Quantitative Chemical Identifiers

Property Value

Chemical Name 2-Chlorobenzo[d]oxazol-4-amine

CAS Registry Number 1783568-99-9

Canonical SMILES Nc1cccc2oc(Cl)nc12

InChIKey QZKSCCRBMBGZJL-UHFFFAOYSA-N

Molecular Formula C₇H₅ClN₂O

Molecular Weight 168.58 g/mol

Reactivity Profile and Structural Causality
The utility of 2-chlorobenzo[d]oxazol-4-amine in library synthesis stems from the distinct

electronic environments of its two functional groups:

C-2 Chlorine (Electrophilic Hub): The carbon at the 2-position is flanked by highly

electronegative oxygen and nitrogen atoms. This intense electron withdrawal renders the C-2

carbon highly electrophilic, making the chlorine atom an excellent leaving group for

Nucleophilic Aromatic Substitution (SNAr). Reactions with nucleophiles (amines, thiols,

alkoxides) proceed rapidly, often requiring only mild heating and a weak base [1].

C-4 Amine (Nucleophilic Vector): The primary amine at the 4-position is electron-donating. It

serves as a handle for amide coupling, reductive amination, or Buchwald-Hartwig cross-

coupling.

Because SNAr at C-2 and amidation at C-4 require different reaction conditions, researchers

can perform orthogonal derivatizations without the need for complex protecting-group

chemistry.
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Synthetic workflow for orthogonal derivatization of 2-chlorobenzo[d]oxazol-4-amine.

Applications in Medicinal Chemistry
Derivatives of 2-chlorobenzoxazoles are heavily utilized in the development of targeted

therapeutics. Two primary areas of focus include:

Anticancer Agents (VEGFR-2 Inhibition): Benzoxazole derivatives are potent inhibitors of

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase

critical for tumor angiogenesis [1]. By occupying the ATP-binding pocket of the kinase

domain, these compounds block downstream signaling pathways (such as

PI3K/AKT/mTOR), thereby starving tumors of their blood supply and suppressing

proliferation [2].

Antimicrobial Scaffolds: Recent computational modeling and in vitro assays have

demonstrated that benzoxazole derivatives synthesized from 2-chloro precursors exhibit

potent activity against multidrug-resistant bacterial strains, including Staphylococcus

aureus[2].
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Mechanism of action for benzoxazole-derived VEGFR-2 inhibitors in tumor angiogenesis.

Experimental Protocols: Self-Validating Workflows
To ensure reproducibility and scientific integrity, the following protocols detail the orthogonal

functionalization of 2-chlorobenzo[d]oxazol-4-amine. Each protocol is designed as a self-

validating system, incorporating in-process checks to confirm reaction success.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at
C-2
This procedure outlines the substitution of the C-2 chlorine with a secondary amine (e.g.,

morpholine) to generate a 2-aminobenzoxazole derivative.

Reagents:

2-Chlorobenzo[d]oxazol-4-amine (1.0 eq)
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Morpholine (1.5 eq)

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

Initiation: Dissolve 2-chlorobenzo[d]oxazol-4-amine in anhydrous DMF under an inert

nitrogen atmosphere. Causality: DMF is a polar aprotic solvent that stabilizes the

Meisenheimer complex intermediate formed during SNAr, accelerating the reaction.

Base Addition: Add DIPEA to the stirring solution. Causality: DIPEA acts as a non-

nucleophilic proton scavenger to neutralize the HCl byproduct, preventing the protonation of

the incoming morpholine nucleophile.

Nucleophile Addition: Dropwise add morpholine. Heat the reaction mixture to 80°C for 4–6

hours.

In-Process Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The consumption of the

starting material (higher Rf) and the appearance of a highly UV-active product spot (lower Rf)

validate the conversion.

Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate

(3x). Wash the combined organic layers with brine to remove residual DMF, dry over

anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Amide Coupling at C-4
Following C-2 functionalization, the C-4 amine can be coupled with a carboxylic acid to extend

the pharmacophore.

Reagents:

C-2 Substituted Benzo[d]oxazol-4-amine intermediate (1.0 eq)

Target Carboxylic Acid (1.2 eq)
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HATU (1.5 eq)

DIPEA (3.0 eq)

Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

Activation: In a dry flask, dissolve the carboxylic acid and HATU in anhydrous DCM. Add

DIPEA and stir for 15 minutes at room temperature. Causality: HATU rapidly converts the

carboxylic acid into a highly reactive O-Atab ester. The pre-activation step ensures the

electrophile is fully formed before the amine is introduced, minimizing side reactions.

Coupling: Add the benzoxazole intermediate to the activated ester solution. Stir at room

temperature for 12 hours.

In-Process Validation: Analyze via LC-MS. The presence of the target mass [M+H]+ and the

disappearance of the intermediate mass confirm successful amide bond formation.

Workup: Dilute the reaction with DCM, wash sequentially with saturated aqueous NaHCO₃

(to remove acidic impurities) and 1M HCl (to remove unreacted amines), dry over MgSO₄,

and purify via flash column chromatography.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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